4,6-Dibromoisophthalonitrile
Overview
Description
4,6-Dibromoisophthalonitrile is a useful research compound. Its molecular formula is C8H2Br2N2 and its molecular weight is 285.92 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
It is used in the synthesis of novel ball-type metallophthalocyanines, which have high dielectric constant and electrochemical properties suitable for metal-oxide-semiconductor devices (Şengül et al., 2012).
4,6-Dibromoisophthalonitrile is instrumental in synthesizing novel zinc and cobalt phthalocyanines (Bıyıklıoğlu & Acar, 2012).
It's utilized in synthesizing novel ball-type phthalocyanines with good gas sensing properties for volatile organic compounds such as toluene, chloroform, and acetone (Çimen et al., 2014).
This compound can serve as both a nondoped emitter and host for high-performance OLEDs, facilitating the development of multifunctional materials for OLED applications (Wu et al., 2017).
It is used in preparing double-decker-type compounds with symmetrical structures and titanium-sulfur coordination bonds (Kimura, Kumasaka, & Namauo, 2008).
This compound was used in synthesizing hydrocarbons capable of diyl formation (Wittig, 1980).
The compound has potential applications in chemical and pharmaceutical research due to its structural and spectroscopic properties (Tereci et al., 2012).
It may act as a photosensitizer for photodynamic therapy due to its DNA damage generation with irradiation (Özel et al., 2019).
A new tetracationic phthalocyanine synthesized with this compound was characterized by elemental analysis, IR, NMR, and mass and electronic spectra (Karaoğlu, Gül, & Koçak, 2008).
It's used in synthesizing derivatives with noticeable spectroscopic properties and bifurcated hydrogen bonds in their crystal structures (Şen et al., 2014).
Properties
IUPAC Name |
4,6-dibromobenzene-1,3-dicarbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2N2/c9-7-2-8(10)6(4-12)1-5(7)3-11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBRGBYGUHMQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C#N)Br)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.